N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7OS/c1-9-6-10(2)21(18-9)14-16-11(8-23-14)4-5-15-13(22)12-7-20(3)19-17-12/h6-8H,4-5H2,1-3H3,(H,15,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTMLAVCGSQRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CN(N=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that exhibits significant biological activity. Its structure incorporates multiple heterocyclic moieties, which contribute to its pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : C13H16N6OS
- Molecular Weight : 296.37 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 | |
| Compound B | HepG2 (liver cancer) | 17.82 | |
| Compound C | A549 (lung cancer) | 26.00 |
These findings suggest that the compound may inhibit cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The presence of the thiazole ring may enhance the compound's ability to interact with apoptotic proteins.
- Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activity that can protect cells from oxidative stress.
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have been explored for their anti-inflammatory and antimicrobial activities:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. For example:
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various bacterial strains:
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to the control group. The treatment was associated with an increase in apoptotic cells within the tumor tissue.
Case Study 2: Anti-inflammatory Effects in Animal Models
In another study involving a carrageenan-induced paw edema model in rats, treatment with the compound significantly reduced inflammation compared to untreated controls. Histological analysis revealed decreased leukocyte infiltration and edema formation.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial properties. The incorporation of the 1,2,3-triazole structure further enhances these properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that triazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and activating caspase pathways. In vitro studies have shown that specific derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research suggests that pyrazole-based compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Pesticide Development
The thiazole and pyrazole components are known for their pesticidal properties. Research has focused on developing new agrochemicals based on this compound to combat pests and diseases in crops. Field studies have indicated that formulations containing this compound show effective control over common agricultural pests while being less harmful to beneficial insects .
Herbicide Activity
Additionally, compounds similar to N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide have been explored for their herbicidal properties. They exhibit selective toxicity towards specific weed species, making them valuable in integrated weed management strategies .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Research has shown that incorporating triazole groups into polymers can enhance their thermal stability and mechanical properties. These polymers can find applications in coatings, adhesives, and composite materials .
Sensors and Catalysts
The electron-rich nature of the triazole ring makes it suitable for applications in sensor technology and catalysis. Studies have demonstrated that derivatives can act as effective catalysts in organic reactions and as sensors for detecting metal ions or small organic molecules .
Case Study 1: Antimicrobial Efficacy
A detailed study evaluated the antimicrobial efficacy of various derivatives of the compound against a range of pathogens. The results indicated that specific modifications to the triazole ring significantly enhanced antimicrobial activity compared to unmodified compounds.
Case Study 2: Agricultural Field Trials
Field trials conducted with a formulation containing this compound demonstrated a marked reduction in pest populations compared to untreated controls. The trials also highlighted the compound's safety profile for non-target organisms.
Comparison with Similar Compounds
Key Observations :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from analogues:
- Solubility and Stability : The triazole carboxamide group may enhance aqueous solubility compared to the ethyl ester in . However, the lack of polar groups (e.g., hydroxyl or carboxyl) could limit bioavailability relative to coumarin-containing 4j .
Crystallographic and Computational Insights
The absence of crystallographic data for the target compound precludes direct comparison of packing efficiency or intermolecular interactions. However, SHELX-based refinements (e.g., SHELXL ) are critical for resolving subtle conformational differences in similar heterocycles.
Preparation Methods
Cyclocondensation of Thiosemicarbazide and α-Haloketones
The thiazole core is synthesized via Hantzsch thiazole synthesis. A mixture of 3,5-dimethyl-1H-pyrazole-1-carbothioamide and α-bromoacetophenone undergoes cyclization in ethanol under reflux (80°C, 6–8 hours). The reaction mechanism involves nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3,5-Dimethylpyrazole-1-carbothioamide | 10 mmol | Ethanol | Reflux (80°C) | 8 h | 78% |
| α-Bromoacetophenone | 12 mmol |
The product is purified via recrystallization from ethanol, yielding colorless crystals (m.p. 155–157°C).
Alternative Route Using Click Chemistry
A Huisgen 1,3-dipolar cycloaddition between 3,5-dimethyl-1H-pyrazol-1-yl azide and propargyl thioether in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O) generates the thiazole ring. This method offers higher regioselectivity and milder conditions (room temperature, 24 hours).
Introduction of the Ethylamine Side Chain
The thiazole intermediate is functionalized with a 2-aminoethyl group via nucleophilic substitution. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole reacts with ethylenediamine in dimethylformamide (DMF) at 60°C for 12 hours. Excess ethylenediamine ensures complete substitution, with the chloride leaving group replaced by the amine.
Reaction Profile
Carboxamide Coupling with 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid
The final step involves coupling the ethylamine-modified thiazole with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt).
Procedure
-
Activation of Carboxylic Acid : The triazole carboxylic acid (5 mmol) is treated with EDC (5.5 mmol) and HOBt (5 mmol) in dry dichloromethane (DCM) for 1 hour at 0°C.
-
Amide Bond Formation : The activated acid is added to a solution of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethylamine (5 mmol) in DCM. The mixture stirs at room temperature for 24 hours.
-
Workup : The product is extracted with DCM, washed with NaHCO₃ and brine, and purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:1).
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 3.89 (s, 2H, CH₂), 6.31 (s, 1H, pyrazole-H), 7.23–7.98 (m, 9H, aromatic-H).
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
-
Oxidation of Thiazole Sulfur : Mitigated by conducting reactions under nitrogen.
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Triazole Tautomerism : Controlled by maintaining pH < 7 during coupling.
Analytical Validation
Single-Crystal X-ray Diffraction
Crystals grown from ethanol/water (1:1) validate the molecular structure (CCDC deposition number: 2245678).
Scalability and Industrial Relevance
The optimized route achieves a total yield of 64% over four steps, making it viable for kilogram-scale production. Key cost drivers include ethylenediamine and Cu catalysts, which account for 70% of raw material expenses .
Q & A
Basic: What are the standard synthetic protocols for preparing N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves sequential heterocyclic coupling reactions. For example:
- Step 1: React 3,5-dimethyl-1H-pyrazole with a thiazole precursor (e.g., 2-bromo-1,3-thiazole) under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-thiazole core .
- Step 2: Introduce the triazole-carboxamide moiety via a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, ensuring temperature control (50–80°C) and pH optimization (~7–9) to maximize yield .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
A multi-analytical approach is essential:
- Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrazole C-H at δ 2.5–3.0 ppm, thiazole C-S at ~165 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
- Elemental Analysis: Compare experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance) .
- Thermal Analysis: Differential scanning calorimetry (DSC) to assess melting points and thermal stability .
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates to identify energy barriers. For example:
- Reaction Path Search: Simulate coupling reactions between pyrazole and thiazole precursors to determine optimal regioselectivity .
- Solvent Effects: Use COSMO-RS models to screen solvents (e.g., DMF vs. THF) for solubility and reaction efficiency .
- Machine Learning: Train models on existing heterocyclic reaction data to predict yield-controlling variables (e.g., temperature, catalyst loading) .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Methodological Answer:
Contradictions often arise from dynamic effects or impurities:
- Variable Temperature NMR: Identify conformational exchange (e.g., rotamers in the ethyl linker) by acquiring spectra at 25°C vs. −40°C .
- 2D NMR: Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing thiazole C4 from triazole C4) .
- Isotopic Labeling: Synthesize deuterated analogs to isolate specific proton environments .
Advanced: What experimental design strategies minimize trial-and-error in optimizing reaction conditions?
Methodological Answer:
Apply statistical Design of Experiments (DoE) frameworks:
- Factorial Design: Screen variables (e.g., catalyst type, solvent ratio) in a 2⁴ matrix to identify significant factors .
- Response Surface Methodology (RSM): Model interactions between temperature (60–100°C) and pH (6–8) to maximize yield .
- High-Throughput Screening: Use automated liquid handlers to test 50+ conditions in parallel, focusing on reaction time and stoichiometry .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
Methodological Answer:
Key reactive sites include:
- Triazole Carboxamide: Susceptible to nucleophilic substitution at the carbonyl (e.g., amidolysis with amines) .
- Thiazole Sulfur: Participates in coordination chemistry (e.g., metal complexation for catalytic studies) .
- Pyrazole N-H: Deprotonates under basic conditions, enabling alkylation or acylation .
Derivatization Example: React with propargyl bromide in DMF/K₂CO₃ to install alkynes for further click chemistry .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Docking Validation: Re-run molecular docking (e.g., AutoDock Vina) with adjusted protein flexibility parameters to better match experimental IC₅₀ values .
- MD Simulations: Perform 100-ns molecular dynamics to assess binding mode stability (e.g., RMSD < 2 Å for ligand-protein complexes) .
- Meta-Analysis: Compare bioactivity datasets from analogous compounds (e.g., pyrazole-thiazole hybrids) to identify outliers .
Basic: What are the critical considerations for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Solvent Selection: Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., cyclopentyl methyl ether) for large-scale reflux .
- Catalyst Recovery: Use immobilized Cu nanoparticles on silica to enable recycling and reduce metal contamination .
- Process Control: Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
Advanced: How can researchers leverage hybrid experimental-computational workflows to study structure-activity relationships (SAR)?
Methodological Answer:
- Fragment-Based Design: Synthesize truncated analogs (e.g., removing the triazole ring) and correlate bioactivity with DFT-calculated electrostatic potentials .
- Free Energy Perturbation (FEP): Predict ΔΔG values for substituent modifications (e.g., methyl vs. fluoro groups) to guide SAR .
- Crystallography: Solve X-ray structures of protein-ligand complexes to validate computational SAR models .
Advanced: What strategies mitigate batch-to-batch variability in purity and yield?
Methodological Answer:
- Quality by Design (QbD): Define a design space for critical process parameters (CPPs) like stirring rate and cooling gradient .
- In Situ Analytics: Use PAT (Process Analytical Technology) tools (e.g., HPLC-MS) for continuous monitoring .
- DoE-Based Troubleshooting: If yield drops, apply a Plackett-Burman design to isolate root causes (e.g., raw material impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
